2,4-Diamino-5-(p-nitrobenzyl)-6-methylpyrimidine
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Overview
Description
6-Methyl-5-(4-nitrobenzyl)pyrimidine-2,4-diamine is a pyrimidine derivative known for its diverse applications in scientific research and industry. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This compound, with its unique structural features, has garnered interest for its potential pharmacological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(4-nitrobenzyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl derivatives with pyrimidine precursors under controlled conditions. For instance, the reaction of 4-nitrobenzyl chloride with 6-methylpyrimidine-2,4-diamine in the presence of a base like potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(4-nitrobenzyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 6-Methyl-5-(4-aminobenzyl)pyrimidine-2,4-diamine.
Substitution: Various substituted pyrimidine derivatives.
Condensation: Complex heterocyclic compounds.
Scientific Research Applications
6-Methyl-5-(4-nitrobenzyl)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic drugs.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates
Mechanism of Action
The mechanism of action of 6-Methyl-5-(4-nitrobenzyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-(4-aminobenzyl)pyrimidine-2,4-diamine: A reduced form with different biological properties.
5-Benzylpyrimidine-2,4-diamine: Lacks the nitro and methyl groups, leading to different reactivity and applications.
4-Nitrobenzylpyrimidine-2,4-diamine: Lacks the methyl group, affecting its chemical and biological behavior.
Uniqueness
The presence of both nitro and methyl groups allows for diverse chemical modifications and biological interactions, making it a valuable compound in various fields .
Properties
CAS No. |
7331-21-7 |
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Molecular Formula |
C12H13N5O2 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
6-methyl-5-[(4-nitrophenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13N5O2/c1-7-10(11(13)16-12(14)15-7)6-8-2-4-9(5-3-8)17(18)19/h2-5H,6H2,1H3,(H4,13,14,15,16) |
InChI Key |
SLGQNHYYIRHGIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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